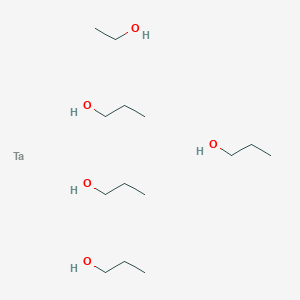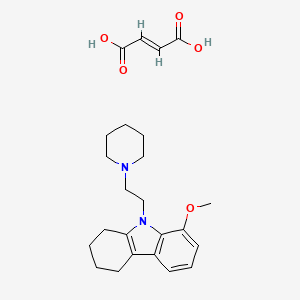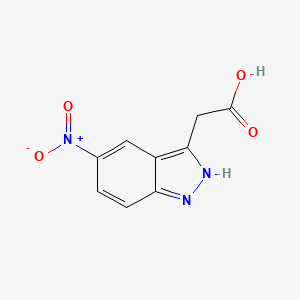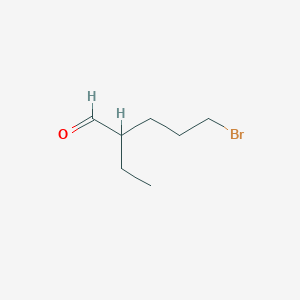![molecular formula C14H10N2O B14648935 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole CAS No. 54209-95-9](/img/structure/B14648935.png)
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a benzoxazole ring fused with a pyridine ring through an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, with anhydrous ethanol as the solvent. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, or other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Pyridylethylamine: A histamine agonist with a similar pyridine structure.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A compound with a similar pyridine moiety used in various chemical reactions.
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: A compound with a similar ethenyl linkage.
Uniqueness
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
54209-95-9 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC名 |
3-(2-pyridin-2-ylethenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-7-14-12(6-1)13(16-17-14)9-8-11-5-3-4-10-15-11/h1-10H |
InChIキー |
KKULPDQKQMLMDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)C=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)



